![molecular formula C19H13N3OS B1192267 Bcl-2 inhibitor S1](/img/new.no-structure.jpg)
Bcl-2 inhibitor S1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bcl-2 inhibitor S1 is a pan-Bcl-2 family inhibitor which up-regulates the BH3-only protein Noxa, which inhibits Mcl-1, thereby inducing autophagy through (ER) stress and disruption of the interaction of Beclin 1 with Bcl-2.
Wissenschaftliche Forschungsanwendungen
Leukemia
S1 has demonstrated significant cytotoxic effects across various leukemia cell lines. In a study involving five different leukemic cell lines and samples from patients with acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and chronic myeloid leukemia (CML), S1 exhibited variable sensitivity with LD50 values ranging widely . The predictive index established from the ratio of phosphorylated Bcl-2 to the sum of Bcl-2 and Mcl-1 levels was found to be a reliable indicator of S1's efficacy in these cells.
Solid Tumors
Beyond hematological malignancies, S1 is also being investigated for its effects on solid tumors. Preclinical studies have indicated that S1 can induce apoptosis in breast cancer cells by triggering mitochondrial dysfunction . This mechanism is crucial as many solid tumors exhibit overexpression of anti-apoptotic proteins that contribute to their resistance against conventional therapies.
Preclinical Trials
S1 is currently undergoing preclinical trials to further validate its safety and efficacy. Initial findings suggest that it induces apoptosis through the intrinsic pathway without harming non-tumor cells . The compound's ability to overcome drug resistance mechanisms in cancer stem cells has also been noted, making it a promising candidate for combination therapies.
Combination Therapies
Research indicates that combining S1 with other therapeutic agents may enhance its efficacy. For instance, studies have shown synergistic effects when S1 is used alongside traditional chemotherapeutic agents like docetaxel or targeted therapies aimed at other apoptotic pathways . This strategy could potentially lead to improved outcomes in patients who are resistant to single-agent therapies.
Safety Profile
The safety profile of Bcl-2 inhibitor S1 has been evaluated through various toxicity studies. The LD50 values have been determined for both intraperitoneal and oral administration in animal models, providing critical data for future clinical applications. For instance, the LD50 for mice after intraperitoneal injection was approximately 104.7 mg/kg , indicating a favorable safety margin compared to other compounds used in oncology.
Eigenschaften
Molekularformel |
C19H13N3OS |
---|---|
Molekulargewicht |
331.39 |
IUPAC-Name |
1-Oxo-6-thiomorpholino-1H-phenalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C19H13N3OS/c20-10-15-12-4-5-17(22-6-8-24-9-7-22)13-2-1-3-14(18(12)13)19(23)16(15)11-21/h1-5H,6-9H2 |
InChI-Schlüssel |
QHLRHJLFVYIFBN-UHFFFAOYSA-N |
SMILES |
N#CC(C1=O)=C(C#N)C2=C3C1=CC=CC3=C(N4CCSCC4)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bcl2 inhibitor S1; Bcl 2 inhibitor S1; Bcl-2 inhibitor S1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.